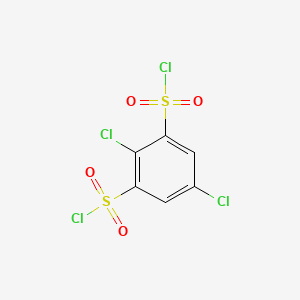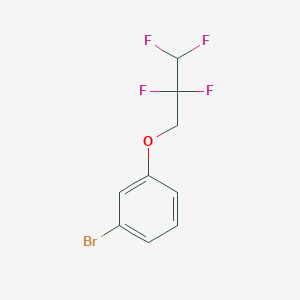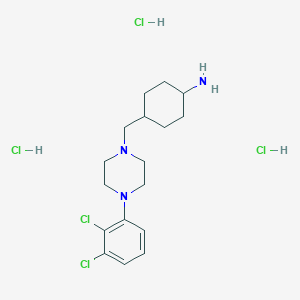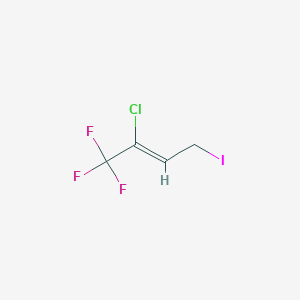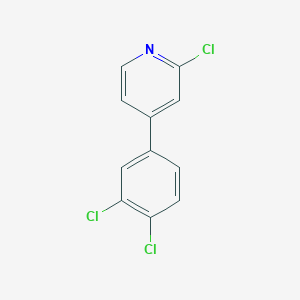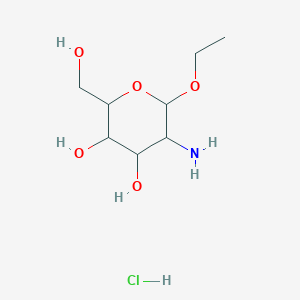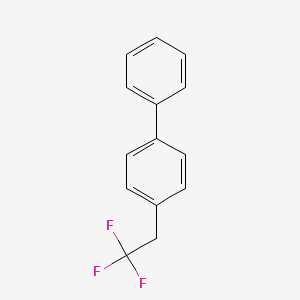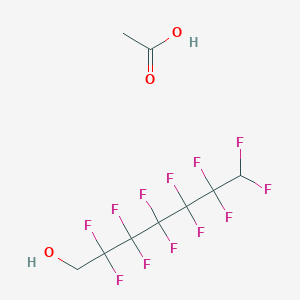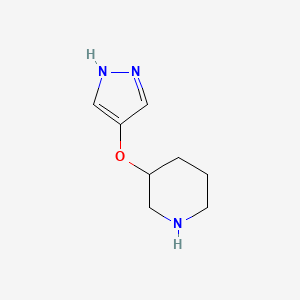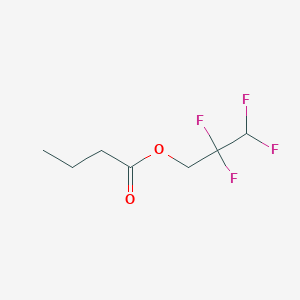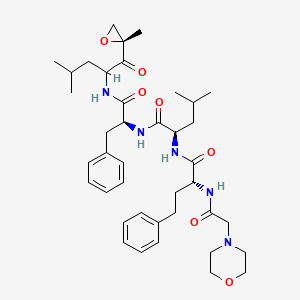
(R,R)-Epoxy Leucine Carfilzomib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-Epoxy Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibition properties. It is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. Carfilzomib is a modified tetrapeptidyl epoxide and an analog of epoxomicin, which selectively and irreversibly binds to the proteasome, leading to the inhibition of proteasome activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Epoxy Leucine Carfilzomib involves several key steps. One efficient method includes the preparation of novel epoxyketone intermediates. The process begins with the condensation of N-Boc-protected leucine with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide. This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone. Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid (mCPBA) or potassium .
Industrial Production Methods
Industrial production of this compound focuses on scalability and cost-effectiveness. The method described above is highly stereoselective, environmentally friendly, and low-cost, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized under specific conditions.
Reduction: The ketone group in the intermediate stages can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) or potassium is commonly used for epoxidation.
Reduction: Sodium borohydride and cerium chloride are used for reducing ketones to alcohols.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include epoxyketone intermediates and the final this compound compound .
Wissenschaftliche Forschungsanwendungen
(R,R)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methods.
Biology: Investigated for its role in protein degradation pathways and cellular processes.
Medicine: Primarily used in the treatment of relapsed and refractory multiple myeloma. .
Industry: Applied in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
(R,R)-Epoxy Leucine Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This binding inhibits the proteasome’s activity, leading to the accumulation of ubiquitinated proteins, which induces cell cycle arrest and apoptosis. The compound activates pathways such as the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: A first-generation proteasome inhibitor with a different mechanism of action and higher rates of peripheral neuropathy.
Ixazomib: Another proteasome inhibitor with oral bioavailability.
Uniqueness
(R,R)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and reduced side effects compared to other proteasome inhibitors .
Eigenschaften
Molekularformel |
C40H57N5O7 |
|---|---|
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40-/m1/s1 |
InChI-Schlüssel |
BLMPQMFVWMYDKT-BZSRRHAESA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


